molecular formula C31H32F2N2O4 B1192802 GSK002

GSK002

Cat. No.: B1192802
M. Wt: 534.6038
InChI Key: FCHYUVWFDGOTFV-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK002 is a second-generation allosteric HIV integrase inhibitor (ALLINI) that targets the catalytic core domain (CCD) of HIV-1 integrase (IN). Its primary mechanism involves disrupting viral replication by promoting aberrant IN multimerization, which prevents proper integration of viral DNA into the host genome and impairs virion maturation . Structural studies reveal that this compound binds at the IN dimer interface, inducing conformational changes that sterically hinder interactions between the CCD and C-terminal domain (CTD) of IN. This disrupts IN’s functional oligomerization, leading to aggregation and loss of enzymatic activity .

This compound exhibits broad anti-HIV activity, with half-maximal inhibitory concentrations (IC₅₀) ranging from <0.5 μM to >500 μM across diverse HIV-1 isolates . However, its potency is highly dependent on IN sequence variations, particularly at residues 124 and 125, which influence ligand binding and resistance profiles .

Properties

Molecular Formula

C31H32F2N2O4

Molecular Weight

534.6038

IUPAC Name

(2S)-2-(tert-Butoxy)-2-(1-(3,4-difluorobenzyl)-6-methyl-4-(5-methylchroman-6-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)acetic acid

InChI

InChI=1S/C31H32F2N2O4/c1-17-20-7-6-14-38-25(20)11-9-21(17)27-22-12-13-35(16-19-8-10-23(32)24(33)15-19)29(22)34-18(2)26(27)28(30(36)37)39-31(3,4)5/h8-13,15,28H,6-7,14,16H2,1-5H3,(H,36,37)/t28-/m0/s1

InChI Key

FCHYUVWFDGOTFV-NDEPHWFRSA-N

SMILES

O=C(O)[C@@H](OC(C)(C)C)C1=C(C)N=C(N(CC2=CC=C(F)C(F)=C2)C=C3)C3=C1C4=C(C)C(CCCO5)=C5C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK002;  GSK-002;  GSK 002

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Potency and Resistance Profiles

The table below compares GSK002 with key ALLINIs, including GSK1264 (a first-generation ALLINI) and BI-D , based on biochemical and virological

Compound IC₅₀ Range (μM) Key Resistance Mutations Cross-Resistance
This compound 0.5 – >500 K20R, A124N/T, T125X, K188R Partial
GSK1264 2 – 100 A205T, T124N, W131C Partial
BI-D 1 – 50 Q208H, E212K, F181Y Limited
  • GSK1264 vs. This compound :

    • GSK1264 demonstrates narrower IC₅₀ variability (2–100 μM) but lower upper-limit resistance (>500 μM for this compound) .
    • Resistance mutations differ significantly: this compound resistance is driven by substitutions at positions 124/125 (e.g., A124N/T125S), while GSK1264 resistance involves distal residues (e.g., W131C) .
    • Cross-resistance occurs in long-term passaged variants, where dual-resistant strains exhibit IC₅₀ > 100 μM for both compounds .
  • BI-D vs. This compound: BI-D shows more consistent potency (1–50 μM) but lacks efficacy against variants with CTD substitutions (e.g., Y226A, W235A) that disrupt ALLINI-induced aggregation . BI-D resistance mutations (e.g., Q208H) map to regions distinct from this compound’s binding site, suggesting non-overlapping escape mechanisms .

Structural and Mechanistic Differences

  • Binding Interface :
    • This compound induces a ~0.5 Å shift in its azaindole core and a 1 Å displacement of its difluorobenzyl group when bound to IN mutants (e.g., A124N/T125S), reducing contact with the CTD .
    • GSK1264 forms stable interactions with IN’s α1 helix but is less sensitive to CTD steric clashes due to its compact structure .
  • Resistance Mechanisms :
    • Larger side chains at residues 124/125 (e.g., A124N) create steric clashes with this compound, disrupting its binding pocket .
    • In contrast, GSK1264 resistance arises from mutations (e.g., W131C) that destabilize the IN polymer lattice without directly affecting ligand binding .

Cross-Reactivity and Limitations

  • Both this compound and GSK1264 fail to inhibit IN variants with CTD substitutions (e.g., Y226A, W235A), which abolish strand transfer activity and ALLINI-induced aggregation .
  • This compound’s broad IC₅₀ range highlights its susceptibility to natural IN polymorphisms, limiting its utility in genetically diverse HIV populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK002
Reactant of Route 2
GSK002

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.